Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate
Description
Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate (CAS 191024-16-5) is a benzodioxine derivative with a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol. It features an amino group at the 8-position and an ethyl ester at the 5-position of the fused benzodioxine ring system. Key properties include:
Properties
IUPAC Name |
ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKRRQKWCIYCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578554 | |
| Record name | Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191024-16-5 | |
| Record name | Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Angelicain can be synthesized through various chemical reactions involving the precursor compounds found in Cimicifuga foetida. The synthesis typically involves the extraction of the precursor compounds followed by chemical modifications to obtain Angelicain .
Industrial Production Methods: Industrial production of Angelicain involves large-scale extraction from Cimicifuga foetida using solvents such as ethanol or methanol. The extracted compounds are then purified using chromatographic techniques to isolate Angelicain .
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine undergoes acylation with electrophilic reagents to form amide derivatives.
- Key Example : Reaction with 4-methylbenzenesulfonyl chloride in aqueous alkaline medium yields sulfonamide derivatives, pivotal for synthesizing bioactive molecules .
Sulfonation and Subsequent Alkylation
The amino group participates in sequential sulfonation and alkylation to generate substituted sulfonamides.
- Application : These derivatives exhibit α-glucosidase inhibitory activity, highlighting their therapeutic potential .
Ester Hydrolysis and Carboxylic Acid Derivatives
The ethyl ester hydrolyzes to the carboxylic acid, enabling further derivatization.
- Mechanism : Hydrolysis under acidic or basic conditions proceeds via nucleophilic attack on the ester carbonyl .
Nitration and Reduction
The aromatic ring undergoes electrophilic substitution, followed by reduction.
- Note : Nitration occurs preferentially at the C7 position due to electron-donating effects of the amino group .
Condensation Reactions
The amino group participates in Knoevenagel and related condensations.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Knoevenagel | Aromatic aldehydes, piperidine | (E)-5-Arylidene-8-amino-2,3-dihydrobenzo dioxine-5-carboxylates | 50–70% |
- Application : These condensates are intermediates in synthesizing PARP1 inhibitors with IC₅₀ values as low as 0.082 μM .
Oxidation and Functionalization
The amino group can be oxidized or further functionalized.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | Diazonium salt intermediate | – | |
| Coupling | Cu(I), alkynes | Triazole-linked benzodioxine derivatives | 60% |
Comparative Reactivity with Analogues
The reactivity of Ethyl 8-amino-2,3-dihydrobenzo dioxine-5-carboxylate parallels that of structurally related compounds:
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate has been investigated for its potential anti-inflammatory and antioxidant properties. Studies indicate that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further pharmacological exploration.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of benzo[d][1,4]dioxine were evaluated for their ability to inhibit pro-inflammatory cytokines. This compound was found to reduce tumor necrosis factor-alpha (TNF-α) levels in vitro, suggesting its potential as an anti-inflammatory agent .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis due to its unique structure. It can be utilized in the synthesis of various pharmaceuticals and agrochemicals.
Synthetic Routes
This compound can be synthesized through several methods:
- Condensation Reactions : By reacting suitable amines with dioxin derivatives under controlled conditions.
- Functionalization : The carboxylate group can be modified to produce esters or amides that may enhance biological activity or solubility.
Research and Development
The compound's structure allows it to be used as a model compound for studying chemical reactions and mechanisms in organic chemistry. Its stability and reactivity make it suitable for educational purposes in laboratories focused on synthetic organic chemistry.
Example Application: Mechanistic Studies
In research focused on reaction mechanisms involving nucleophilic substitutions, this compound has been employed to elucidate pathways and intermediates in complex organic reactions .
Mechanism of Action
Angelicain exerts its effects primarily through its interaction with molecular targets involved in inflammation and oxidative stress. It inhibits the activity of pro-inflammatory enzymes and reduces the production of reactive oxygen species (ROS), thereby exerting its anti-inflammatory and antioxidant effects . The specific molecular pathways involved include the inhibition of the NF-κB pathway and the modulation of cytokine production .
Comparison with Similar Compounds
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 823225-66-7)
- Molecular Formula : C₁₀H₉BrO₄
- Molecular Weight : 273.08 g/mol
- Key Differences: Substituent: Bromine at the 8-position instead of an amino group. Applications: Serves as a precursor for Suzuki coupling reactions to introduce aryl/heteroaryl groups . Stability: Bromine’s electron-withdrawing effect reduces nucleophilicity compared to the amino analog.
| Property | Ethyl 8-amino Derivative | Methyl 8-bromo Derivative |
|---|---|---|
| Substituent | -NH₂ (electron-donating) | -Br (electron-withdrawing) |
| Molecular Weight | 223.23 g/mol | 273.08 g/mol |
| Melting Point | 120–124°C | Not reported |
| Key Applications | Receptor-targeted drugs | Synthetic intermediate |
Nitroimidazole-Benzodioxine Hybrids (e.g., Compound 4c )
- Structure : 2-(2-(4-Fluorostyryl)-5-nitro-1H-imidazol-1-yl)ethyl benzodioxine-5-carboxylate.
- Molecular Weight : ~440 g/mol
- Key Differences: Functional Groups: Nitroimidazole and styryl moieties enhance redox activity and π-π stacking.
| Property | Ethyl 8-amino Derivative | Nitroimidazole Hybrid |
|---|---|---|
| Reactivity | Hydrogen-bond donor | Redox-active nitro group |
| Therapeutic Potential | Neurological targets | Antimicrobial/anticancer |
(1-Butylpiperidin-4-yl)methyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (SB 204070)
- Molecular Formula : C₁₉H₂₇ClN₂O₄·HCl
- Key Differences :
| Property | Ethyl 8-amino Derivative | SB 204070 |
|---|---|---|
| Lipophilicity | Moderate (LogP ~1.8) | High (due to Cl and piperidine) |
| Target Specificity | Broad | Selective 5-HT₄ antagonism |
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid Derivatives
- Examples: Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 261767-10-6): Lacks the 8-amino group, reducing hydrogen-bonding capacity . 8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 66411-22-1): Free carboxylic acid instead of ester, enhancing polarity .
| Property | Ethyl 8-amino Derivative | Carboxylic Acid Analog |
|---|---|---|
| Solubility | Moderate in DMSO | High in aqueous buffers |
| Synthetic Utility | Ester hydrolysis to acid | Direct conjugation |
Biological Activity
Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate (CAS No. 191024-16-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the available research findings on its biological properties, including anti-inflammatory and antioxidant effects, along with potential therapeutic applications.
- Molecular Formula : C11H13NO4
- Molecular Weight : 223.23 g/mol
- Boiling Point : 404.5 ± 45.0 °C (predicted)
- Density : 1.275 ± 0.06 g/cm³ (predicted)
- pKa : 1.96 ± 0.20 (predicted) .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential role in managing inflammatory conditions .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in numerous diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various signaling pathways involved in inflammation and oxidative stress response .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Models : In animal models of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .
- Cancer Research : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate and its derivatives?
- Methodology : The compound is synthesized via multistep reactions involving catalytic processes (e.g., AlCl₃/NaI), protection/deprotection of functional groups (e.g., Boc groups), and purification via silica gel chromatography. For example, intermediates like (1-butylpiperidin-4-yl)methyl 8-amino-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate are prepared by reacting precursors with Boc-protecting agents, followed by deprotection using HCl .
- Key Data :
- Melting points: 108–110°C (deprotected product) .
- Characterization: NMR (¹H, ¹³C), LC-MS (m/z [M+H]⁺ 489.2), HRMS (calc. 489.1250; found 489.1258) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodology : Structural validation relies on spectroscopic techniques:
- NMR : Assignments of aromatic protons (δ 6.8–7.2 ppm) and aliphatic chains (δ 1.2–4.5 ppm) confirm substitution patterns .
- Mass Spectrometry : HRMS and LC-MS verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For derivatives, SHELX software refines crystal structures, identifying intramolecular interactions (e.g., C–H⋯O) and conformational details .
Advanced Research Questions
Q. What challenges arise in radiolabeling this compound derivatives for 5-HT₄ receptor imaging?
- Methodology : Radiolabeling with ¹⁸F or ¹²³I faces hurdles:
- Instability : Boc-protected intermediates decompose at >120°C, limiting high-temperature reactions .
- Competitive Hydrolysis : Direct labeling of iodinated precursors results in ester hydrolysis instead of halogen exchange .
- Solutions : Alternative strategies include diaryliodonium salt precursors, though synthesis remains challenging due to aryl ring resistance to stannylation/boronation .
- Key Data :
- [¹¹C]2 radiotracer: Half-life = 20.9 min, limiting PET utility without proximal cyclotron facilities .
Q. How do structural modifications influence 5-HT₄ receptor binding affinity and selectivity?
- Methodology : Structure-activity relationship (SAR) studies compare substituents:
- Electron-Withdrawing Groups : Nitro or cyano groups at position 7 enhance receptor affinity but reduce metabolic stability .
- Fluorination : Fluorine at position 7 improves lipophilicity and brain penetration, critical for CNS imaging .
- Key Data :
- SPECT Tracers : [¹²³I]1 exhibits low brain penetration (rapid metabolism), while iodinated analogs with optimized substituents show improved in vivo performance .
Q. What conformational insights are critical for crystallographic analysis of related benzodioxine derivatives?
- Methodology : X-ray crystallography using SHELX software reveals:
- Envelope Conformations : Heterocyclic rings adopt non-planar geometries stabilized by intramolecular interactions (e.g., C–H⋯O) .
- Packing Effects : Intermolecular C–H⋯N/O interactions dictate crystal lattice stability .
- Key Data :
- SHELX Refinement : SHELXL achieves R-factors <5% for high-resolution structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
